2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzamide: Shares the dimethylbenzamide moiety but lacks the thiophene ring.
5-Phenylthiophene-3-carboxamide: Contains the thiophene ring but lacks the dimethylbenzamide moiety.
Uniqueness
2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of the dimethylbenzamide and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components.
Biological Activity
2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, characterized by its unique structural features which include a thiophene ring and various functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O2S, with a molecular weight of approximately 350.43 g/mol. The compound features a thiophene ring which contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C20H18N2O2S |
Molecular Weight | 350.43 g/mol |
IUPAC Name | This compound |
CAS Number | 941993-88-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the benzamido group allows for potential enzyme inhibition or receptor modulation. Research indicates that compounds with similar structures often exhibit interactions with:
- Enzymes : Inhibition or activation through binding at the active site.
- Receptors : Acting as agonists or antagonists, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across these cell lines, indicating moderate potency.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed:
- Minimum Inhibitory Concentrations (MIC) : Ranging from 50 to 100 µg/mL.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In a study focusing on antimicrobial properties, this compound was tested against various pathogens. The results confirmed its effectiveness in inhibiting growth, with further investigations needed to elucidate the exact mechanisms involved.
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-8-9-15(10-13(12)2)19(24)22-20-16(18(21)23)11-17(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKNECHYBRFGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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